molecular formula C7H11N3O3 B584328 Secnidazole-d6 CAS No. 1346603-27-7

Secnidazole-d6

Cat. No. B584328
M. Wt: 191.22
InChI Key: KPQZUUQMTUIKBP-KUMAEYKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Secnidazole has been synthesized through various methods. For instance, a series of 10 carbamates derivatives based on two common antiprotozoal drugs: metronidazole and secnidazole were prepared . In another study, four new Secnidazole metal complexes were synthesized through the reaction of Secnidazole drug with AuCl3, PtCl2, PdCl2, AgNO3 salts .


Molecular Structure Analysis

Secnidazole has a molecular formula of C7H11N3O3 . The spectroscopic results confirm that Secnidazole drug acts as a bidentate ligand, coordinated to the metal ion with N3 of the imidazole ring and oxygen atom of OH group .


Chemical Reactions Analysis

Secnidazole has been involved in various chemical reactions. For instance, it has been used in the synthesis of carbamates derivatives and metal complexes . More detailed information about the chemical reactions involving Secnidazole-d6 can be found in the referenced papers .


Physical And Chemical Properties Analysis

Secnidazole has a molecular formula of C7H11N3O3 . More detailed information about the physical and chemical properties of Secnidazole-d6 can be found in the referenced papers .

Scientific Research Applications

  • Bioavailability of Oral Formulations : A study showed that two oral formulations of secnidazole are bioequivalent in terms of absorption rate and extent, making it effective in clinical use (Montovani et al., 2009).

  • Molecular Structure and Vibrational Spectroscopy : Secnidazole's molecular structure has been analyzed using density functional theory, providing insights into its stability and efficacy in treating amoebiasis, giardiasis, trichomoniasis, and bacterial vaginosis (Mishra et al., 2009).

  • Treatment of Protozoal Infections and Bacterial Vaginosis : Secnidazole demonstrates effective antimicrobial activity and has a longer terminal elimination half-life, making it suitable for single-dose therapy in treating various infections (Gillis & Wiseman, 1996).

  • Quantification in Tablets by FTIR : An innovative analytical method using Fourier-transform infrared spectroscopy (FTIR) has been developed for quantifying secnidazole in tablet form, enhancing quality control in pharmaceutical production (Lima et al., 2018).

  • Next-Generation Antimicrobial Agent : Recent studies confirm secnidazole's efficacy in single-dose regimens for treating bacterial vaginosis, highlighting its prolonged half-life and enhanced systemic exposure (Nyirjesy & Schwebke, 2018).

  • Enantioselective Pharmacokinetic Study : Research on secnidazole enantiomers in rats revealed that its pharmacokinetic properties are not stereoselective, providing important information for clinical dosing and efficacy (Du et al., 2014).

  • Susceptibility of Bacterial Vaginosis-Associated Bacteria : Secnidazole shows similar in vitro activity against BV-associated microorganisms compared to other 5-nitroimidazoles, making it a suitable alternative for treatment (Petrina et al., 2017).

  • Pharmacological Action and Clinical Application : A comprehensive review of secnidazole's mechanism of action, pharmacokinetics, and clinical applications, showing its effectiveness in treating amoebiasis, giardiasis, and other infections (Zhang Li, 2002).

  • Improved Drug Delivery Systems : Studies have shown that gold nanoparticles can be used to deliver secnidazole more effectively, enhancing its efficacy at lower concentrations and reducing side effects (Khan et al., 2015).

  • Development and Validation of Analytical Methods : Various analytical methods, including UV spectrophotometry, have been developed and validated for estimating secnidazole in pharmaceutical forms, aiding in quality control and ensuring efficacy (Marcílio et al., 2017).

  • Treatment of Dientamoeba fragilis : Secnidazole has been shown to be highly effective in treating Dientamoeba fragilis infections, suggesting its role in managing neglected diarrheal diseases (Girginkardesler et al., 2003).

properties

IUPAC Name

1,1,1,2,3,3-hexadeuterio-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3/i1D3,4D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQZUUQMTUIKBP-KUMAEYKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(C)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Secnidazole-d6

Citations

For This Compound
1
Citations
李海滨, 郑恒, 李禄爽 - 中国医院药学杂志, 2017 - cqvip.com
… (Secnidazole-d6)进行监测.20名健康女性受试者,单次与多次给药试验各10名,分别给予塞克硝唑栓.根据检测的血浆中塞克硝唑浓度,用DAS 3.2.7…
Number of citations: 2 www.cqvip.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.